N-(pyrazolo[1,5-a]pyrimidin-6-yl)ethanesulfonamide
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Overview
Description
N-(pyrazolo[1,5-a]pyrimidin-6-yl)ethanesulfonamide is a compound that belongs to the family of pyrazolo[1,5-a]pyrimidines. These compounds are known for their rigid, planar structures that incorporate both pyrazole and pyrimidine rings .
Mechanism of Action
Target of Action
The primary target of N-(pyrazolo[1,5-a]pyrimidin-6-yl)ethanesulfonamide is the Discoidin Domain Receptor 1 (DDR1) . DDR1 is a receptor tyrosine kinase that binds to and is activated by collagens, playing a crucial role in cell adhesion, proliferation, and migration .
Mode of Action
This compound interacts with DDR1, inhibiting its enzymatic activity . The compound binds with DDR1 with a Kd value of 0.6 nM, demonstrating a high affinity . This interaction results in the suppression of DDR1’s kinase activities, thereby inhibiting the proliferation of cancer cells expressing high levels of DDR1 .
Biochemical Pathways
The inhibition of DDR1 by this compound affects various biochemical pathways. DDR1 is involved in several signaling pathways related to cell adhesion, migration, and proliferation . By inhibiting DDR1, the compound disrupts these pathways, leading to the suppression of cancer cell invasion, adhesion, and tumorigenicity .
Pharmacokinetics
Preliminary pharmacokinetic studies suggest that this compound possesses good PK profiles . The compound has oral bioavailabilities of 67.4% and 56.2%, indicating a significant portion of the drug reaches systemic circulation when administered orally .
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in its anticancer potential. The compound potently inhibits the proliferation of cancer cells expressing high levels of DDR1 . It also strongly suppresses cancer cell invasion, adhesion, and tumorigenicity .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under controlled conditions . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(pyrazolo[1,5-a]pyrimidin-6-yl)ethanesulfonamide can undergo various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions . The reaction conditions can vary but often involve specific temperatures, pressures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .
Scientific Research Applications
N-(pyrazolo[1,5-a]pyrimidin-6-yl)ethanesulfonamide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives, such as:
- 3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- 5-amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
Uniqueness
N-(pyrazolo[1,5-a]pyrimidin-6-yl)ethanesulfonamide is unique due to its specific structural features and the presence of the ethanesulfonamide group, which imparts distinct chemical and biological properties . This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
N-pyrazolo[1,5-a]pyrimidin-6-ylethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O2S/c1-2-15(13,14)11-7-5-9-8-3-4-10-12(8)6-7/h3-6,11H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDNDLLVQPNCLEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CN2C(=CC=N2)N=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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